2-Bromo-6-ethoxy-4-formylphenyl benzoate
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Overview
Description
“2-Bromo-6-ethoxy-4-formylphenyl benzoate” is a chemical compound with the molecular formula C16H13BrO4 . It has a molecular weight of 349.17602 . This compound is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “2-Bromo-6-ethoxy-4-formylphenyl benzoate” consists of 16 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 4 oxygen atoms . The specific arrangement of these atoms forms the unique structure of this compound .Scientific Research Applications
Antiviral Activity : Some derivatives of 2-Bromo-6-ethoxy-4-formylphenyl benzoate, specifically substituted 2,4-diaminopyrimidine derivatives, have shown significant inhibitory activity against retroviruses, including HIV and Moloney murine sarcoma virus in cell culture. These findings suggest potential applications in antiviral drug development (Hocková et al., 2003).
Chemical Reactions and Synthesis : Research on the reactions of related compounds, such as 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, has enhanced understanding of the reactivity of these molecules. These studies contribute to the development of synthetic methodologies in organic chemistry (Zhao et al., 2010).
Liquid Crystalline Properties : Research on molecules structurally related to 2-Bromo-6-ethoxy-4-formylphenyl benzoate, such as 4-(5-formyl-2-methoxyphenoxy)benzoate derivatives, has revealed their potential in the development of novel liquid crystalline compounds. These materials have applications in displays and other advanced technologies (Thaker et al., 2012).
Antibacterial Activity : Some derivatives of 2-Bromo-6-ethoxy-4-formylphenyl benzoate have shown promising antibacterial activity. This includes research on thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety, indicating their potential in the development of new antibacterial agents (Abdel‐Galil et al., 2018).
Material Science Applications : Studies involving bromo-derivatives of ethoxypyridine, which are chemically related to 2-Bromo-6-ethoxy-4-formylphenyl benzoate, contribute to understanding the properties of these compounds in material science applications (Hertog & Bruyn, 2010).
Safety and Hazards
properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO4/c1-2-20-14-9-11(10-18)8-13(17)15(14)21-16(19)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEVNQKLNNOCDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-4-formylphenyl benzoate |
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